

Stability of febuxostat sodium in DMSO at -20°C

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Compound of Interest		
Compound Name:	Febuxostat sodium	
Cat. No.:	B15578139	Get Quote

Technical Support Center: Febuxostat Sodium

This technical support center provides guidance on the stability of **febuxostat sodium** in Dimethyl Sulfoxide (DMSO) at -20°C, along with troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for **febuxostat sodium** stock solutions in DMSO?

For short-term storage, aliquots of **febuxostat sodium** in DMSO can be stored at -20°C for up to 1-2 months. For long-term storage, it is recommended to store the aliquots at -80°C.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: How stable is febuxostat in its solid form?

Febuxostat, as a crystalline solid, is stable for at least four years when stored at -20°C.[2]

Q3: What are the known degradation pathways for febuxostat?

Forced degradation studies have shown that febuxostat is largely stable under thermal, photolytic, oxidative, and basic hydrolytic conditions.[3][4] However, it is susceptible to degradation under acidic conditions, primarily through the hydrolysis of its ester and cyano functional groups.[3][4][5]



Q4: Is there specific stability data available for **febuxostat sodium** in DMSO at -20°C?

Currently, there is a lack of specific, long-term quantitative stability data for **febuxostat sodium** dissolved in DMSO at -20°C in publicly available literature. The stability recommendations are largely based on data for febuxostat. While the stability of the sodium salt is expected to be similar, it is crucial to perform your own stability assessments for long-term experiments.

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Precipitation of febuxostat upon addition to aqueous media.	Febuxostat has low aqueous solubility.	- Lower the final concentration of febuxostat in the aqueous medium Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system) Prepare fresh dilutions immediately before use.
Inconsistent experimental results over time.	Potential degradation of the febuxostat stock solution.	- Prepare fresh stock solutions more frequently Store stock solutions at -80°C for long-term studies Perform a stability check of your stock solution using a validated analytical method like HPLC.
Difficulty dissolving febuxostat sodium in DMSO.	Insufficient mixing or low- quality DMSO.	- Vortex the solution thoroughly Gentle warming (to room temperature) may aid dissolution Use anhydrous, high-purity DMSO.

Quantitative Data Summary

The following table summarizes the solubility of febuxostat in various organic solvents. Note that this data is for febuxostat, not specifically the sodium salt.



Solvent	Solubility (mg/mL)
Dimethylformamide (DMF)	~30[2]
Dimethyl sulfoxide (DMSO)	~10[2]
Ethanol	~5[2]

Experimental Protocol: Stability Assessment of Febuxostat Sodium in DMSO

This protocol outlines a method to assess the stability of **febuxostat sodium** in DMSO using High-Performance Liquid Chromatography (HPLC).

- 1. Objective: To determine the stability of a **febuxostat sodium** stock solution in DMSO when stored at -20°C over a specified period.
- 2. Materials:
- Febuxostat sodium
- Anhydrous, high-purity DMSO
- · HPLC-grade acetonitrile
- HPLC-grade methanol
- Ammonium acetate
- Purified water
- HPLC system with a UV detector
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- · Volumetric flasks and pipettes



- Autosampler vials
- 3. Methods:
- Preparation of Stock Solution:
 - Accurately weigh a known amount of **febuxostat sodium** and dissolve it in DMSO to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
 - Aliquot the stock solution into multiple cryovials and store them at -20°C.
- HPLC Method:
 - Mobile Phase: A mixture of 15 mM ammonium acetate buffer (pH 4.8) and acetonitrile (30:70 v/v).[6]
 - Flow Rate: 1.0 mL/min.[6]
 - Column: Agilent C18 (250 x 4.6 mm, 5 μm).[6]
 - Detection Wavelength: 315 nm.[6]
 - Injection Volume: 10 μL.
- Stability Study Procedure:
 - At time zero (immediately after preparation), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 μg/mL).
 - Analyze the sample by HPLC and record the peak area of the febuxostat peak. This will serve as the initial concentration (100%).
 - At specified time intervals (e.g., 1 week, 2 weeks, 1 month, 2 months), retrieve an aliquot from the -20°C storage.
 - Allow the aliquot to thaw completely at room temperature.
 - Prepare the sample for HPLC analysis as described in step 1.



- Analyze the sample by HPLC and record the peak area of the febuxostat peak.
- Calculate the percentage of febuxostat remaining at each time point relative to the initial concentration.
- Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.
- 4. Data Analysis: The stability of **febuxostat sodium** is determined by the percentage of the initial concentration remaining over time. A common acceptance criterion for stability is retaining at least 90% of the initial concentration.

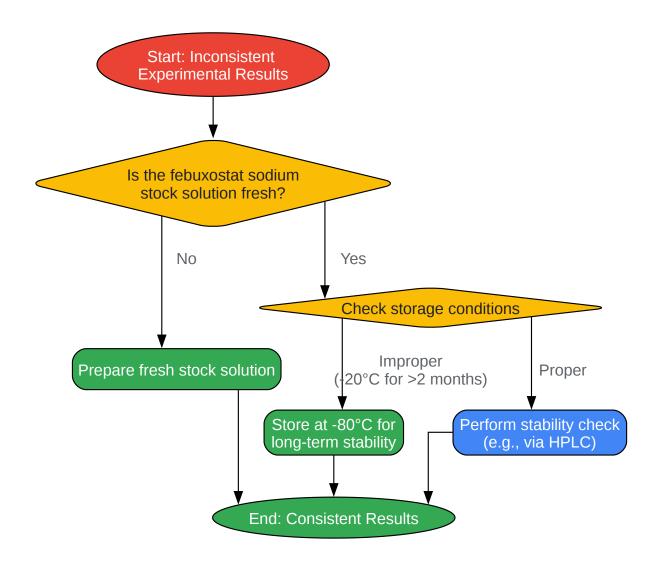
Visualizations



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Caption: Experimental workflow for assessing the stability of **febuxostat sodium** in DMSO.





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Caption: Troubleshooting flowchart for inconsistent experimental results with **febuxostat sodium**.

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